molecular formula C11H12F3NO B2822936 N-(4-(trifluoromethyl)phenethyl)acetamide CAS No. 625128-23-6

N-(4-(trifluoromethyl)phenethyl)acetamide

Cat. No. B2822936
M. Wt: 231.218
InChI Key: TYJGVPBXNRCDBD-UHFFFAOYSA-N
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Description

“N-(4-(trifluoromethyl)phenethyl)acetamide” is a chemical compound with the molecular formula C9H8F3NO. It has an average mass of 203.161 Da and a mono-isotopic mass of 203.055801 Da . This compound is also known by other names such as 4’-(Trifluoromethyl)acetanilide and Acetamide, N-[4-(trifluoromethyl)phenyl]- .


Synthesis Analysis

The synthesis of “N-(4-(trifluoromethyl)phenethyl)acetamide” involves a two-step process. It starts with the condensation of 3-trifluoromethylaniline and 4-nitrobenzaldehyde to form a dimer interface .


Molecular Structure Analysis

The molecular structure of “N-(4-(trifluoromethyl)phenethyl)acetamide” consists of 9 carbon atoms, 8 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 1 oxygen atom .


Physical And Chemical Properties Analysis

“N-(4-(trifluoromethyl)phenethyl)acetamide” has a density of 1.3±0.1 g/cm3, a boiling point of 299.3±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C. The enthalpy of vaporization is 53.9±3.0 kJ/mol, and the flash point is 134.8±27.3 °C. The index of refraction is 1.495, and the molar refractivity is 45.5±0.3 cm3 .

Scientific Research Applications

Electrophilic Fluorinating Agent

N-(4-(trifluoromethyl)phenethyl)acetamide and its derivatives have been explored for their role as electrophilic fluorinating agents. For example, Perfluoro-[N-(4-pyridyl)acetamide], a derivative, has been shown to fluorinate various substrates under mild conditions, indicating potential applications in organic synthesis and material science (Banks, Besheesh, & Tsiliopoulos, 1996).

Glycoside Derivatives

Research on N-substituted acetamide glycosides from plants like Ephedra sinica has led to the discovery of several new compounds. These findings are significant for natural product chemistry and could have implications in pharmacology and biochemistry (Zhang et al., 2015).

Potential Pesticide Applications

Certain N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, related to N-(4-(trifluoromethyl)phenethyl)acetamide, have been characterized for potential use as pesticides. Their structure and properties were analyzed through X-ray powder diffraction, highlighting the importance of such compounds in agricultural research (Olszewska, Tarasiuk, & Pikus, 2011).

Plant Growth Regulation

Studies on mefluidide, a compound related to N-(4-(trifluoromethyl)phenethyl)acetamide, demonstrate its potential in protecting plants like cucumber and corn from chilling injury. This indicates possible applications in agriculture, particularly in enhancing the resilience of crops to temperature stress (Tseng & Li, 1984).

Molecular Docking Studies

The compound has been the subject of molecular docking studies, which analyze its interaction with biological targets. Such research is crucial in drug discovery and development, as it helps understand how these compounds might interact with biological receptors (El-Azab et al., 2016).

Anticancer, Anti-Inflammatory, and Analgesic Activities

Research into derivatives of 2-(substituted phenoxy) acetamide suggests potential applications in the development of new therapeutic agents with anticancer, anti-inflammatory, and analgesic activities. This area of study is significant for pharmaceutical development (Rani et al., 2014).

properties

IUPAC Name

N-[2-[4-(trifluoromethyl)phenyl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO/c1-8(16)15-7-6-9-2-4-10(5-3-9)11(12,13)14/h2-5H,6-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYJGVPBXNRCDBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(trifluoromethyl)phenethyl)acetamide

Synthesis routes and methods

Procedure details

In close analogy to the procedure described above, 2-(4-trifluoromethyl-phenyl)-ethylamine is reacted with acetic anhydride to provide the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
29%

Citations

For This Compound
4
Citations
X Yang, Y Zhu, C Wang, Z Guan, L Zhang… - Biochimica et Biophysica …, 2017 - Elsevier
Background Recently, aptamers have been extensively researched for therapy and diagnostic applications. Thrombin-binding aptamer is a 15 nt deoxyribonucleic acid screened by …
Number of citations: 13 www.sciencedirect.com
X Wang, Y Li, N Zhao, H Liu, Y Zhou - The Journal of Organic …, 2023 - ACS Publications
We here described a method to synthesize α-keto amides from simple sulfoxonium ylides and secondary amines under the catalysis of copper. This transformation involved a very …
Number of citations: 2 pubs.acs.org
J Paoletti, L Assairi, M Gelin, V Huteau… - European Journal of …, 2016 - Elsevier
Increased resistance of pathogens to existing antibiotics necessitates the search for novel targets to develop potent antimicrobials. Biosynthetic pathways of several cofactors important …
Number of citations: 11 www.sciencedirect.com
N Vasudevan, G Routholla, GT Illa, DS Reddy - Tetrahedron, 2020 - Elsevier
A simple and convenient method for the synthesis of α-ketoamides by the oxidation of aryl acetamides using potassium superoxide (KO 2 ) as an oxidizing agent is disclosed here. The …
Number of citations: 2 www.sciencedirect.com

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